molecular formula C17H19NO3 B5527015 4-[3-(2-furyl)-3-phenylpropanoyl]morpholine

4-[3-(2-furyl)-3-phenylpropanoyl]morpholine

Cat. No. B5527015
M. Wt: 285.34 g/mol
InChI Key: GWAUUCSOPGRDKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds similar to 4-[3-(2-furyl)-3-phenylpropanoyl]morpholine, involves several methods starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. These methods provide a pathway to a wide range of morpholine derivatives utilized in medicinal and organic chemistry for their biological activities and as catalysts or auxiliaries in chemical syntheses (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered aromatic organic heterocycle containing nitrogen and oxygen atoms. This structural feature imparts unique chemical and physical properties to the compound, including its reactivity and potential biological activities. The morpholine ring's presence in various organic compounds has been developed for diverse pharmacological activities, highlighting the importance of the structural analysis in understanding the compound's functionality (Asif & Imran, 2019).

Chemical Reactions and Properties

Morpholine derivatives participate in a range of chemical reactions, leveraging their unique structure. These reactions include acting as ligands in coordination chemistry and undergoing various transformations that highlight their chemical versatility. The nitrogen substituents in morpholine derivatives significantly influence their intra- and intermolecular hydrogen-bonding interactions and coordination properties, further demonstrating their complex chemical behavior and applications in synthesis and medicinal chemistry (Saeed, Flörke, & Erben, 2014).

Scientific Research Applications

Antimicrobial and Modulating Activity

One study investigated the antimicrobial and modulating activity of a similar compound, 4-(Phenylsulfonyl) morpholine, against standard and multi-resistant strains of bacteria and fungi. This research highlights the potential of morpholine derivatives in enhancing antibiotic activity against resistant microbial strains, suggesting a promising application in the development of new antimicrobial agents (Oliveira et al., 2015).

Luminescence Properties

Another area of application involves the synthesis and characterization of rare earth ternary complexes with β-diketone and 1,10-phenanthroline, where derivatives of furyl compounds have been utilized. These complexes exhibit interesting luminescence properties, making them suitable for applications in materials science, particularly in the development of new luminescent materials (Suo Quan-ling, 2009).

Antimicrobial Activity of Mannich Base Derivatives

Research into Mannich base derivatives, including those with morpholine components, has shown significant antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, especially those with high activity against specific pathogens (Idhayadhulla et al., 2014).

Drug-Excipient Compatibility Testing

The compatibility of drugs with excipients is crucial in pharmaceutical formulations. Research involving the identification and characterization of degradation products of phenylephrine in the presence of morpholine derivatives offers insights into the stability of pharmaceutical preparations and the mechanisms of degradation, which is essential for ensuring the safety and efficacy of drugs (Douša et al., 2011).

Synthesis and Characterization of Morpholine Derivatives

The synthesis and characterization of morpholine derivatives, including their structural analysis through crystallography and their biological activity assessments, highlight the versatility of these compounds in both medicinal chemistry and materials science. Such research paves the way for the development of novel compounds with potential applications in various fields (Mamatha S.V et al., 2019).

properties

IUPAC Name

3-(furan-2-yl)-1-morpholin-4-yl-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(18-8-11-20-12-9-18)13-15(16-7-4-10-21-16)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAUUCSOPGRDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-1-morpholin-4-yl-3-phenylpropan-1-one

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